N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline
Overview
Description
N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F3N2O3 It is characterized by the presence of a nitro group, a trifluoromethyl group, and a methoxyethyl group attached to an aniline core
Scientific Research Applications
N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline typically involves the nitration of an appropriate aniline derivative followed by the introduction of the methoxyethyl group. One common method involves the nitration of 2-(trifluoromethyl)aniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting nitro compound is then reacted with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as potassium carbonate.
Major Products Formed
Reduction: Formation of N-(2-aminoethyl)-4-nitro-2-(trifluoromethyl)aniline.
Oxidation: Formation of N-(2-methoxyethyl)-4-nitroso-2-(trifluoromethyl)aniline.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and influence its binding affinity to targets. The methoxyethyl group can modulate the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline (MENA)
- N-(2-acetoxyethyl)-p-nitroaniline (ANA)
Uniqueness
N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-18-5-4-14-9-3-2-7(15(16)17)6-8(9)10(11,12)13/h2-3,6,14H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHNUVSVNLAVON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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